7-Methyl-1-tetralone oxime CAS number search
7-Methyl-1-tetralone oxime CAS number search
The following technical guide is structured to serve as an authoritative resource for researchers and medicinal chemists. It prioritizes actionable protocols, chemical verification, and downstream utility over generic descriptions.
CAS Number Verification, Synthesis Protocol, and Application Utility
Chemical Identity & CAS Verification
In the landscape of intermediate chemistry, 7-Methyl-1-tetralone oxime is a critical building block, primarily utilized in the synthesis of CNS-active agents and sesquiterpenes. Unlike its parent ketone, the oxime derivative often lacks robust indexing in public databases, leading to search ambiguity.
Core Identity Data[1]
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Chemical Name: (E/Z)-N-(7-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
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Primary CAS Number: 5462-81-7 [1]
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Molecular Formula: C₁₁H₁₃NO[2]
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Molecular Weight: 175.23 g/mol [2]
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Precursor CAS (Ketone): 22009-37-6 (7-Methyl-1-tetralone)[3][4]
Search & Verification Strategy
When sourcing this compound, researchers often encounter "Not Found" results because it is frequently synthesized in situ or listed under varying IUPAC permutations.
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Validation Checkpoint: If a vendor lists the CAS 3349-64-2 , reject it; this corresponds to the unsubstituted 1-tetralone oxime.
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Isomerism: The compound typically exists as a mixture of E (anti) and Z (syn) isomers, with the E-isomer often predominating due to steric relief between the oxime hydroxyl and the peri-hydrogen at the C8 position.
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~105–108 °C (Predicted/Analogous range) |
| Solubility | Soluble in EtOH, MeOH, DMSO; sparingly soluble in water |
| SMILES | CC1=CC2=C(C(=NO)CCC2)C=C1 |
Synthesis Protocol: Standardized Oximation
For research applications requiring high purity (>98%), commercial sourcing can be inconsistent. The following protocol is a self-validating, scalable method to synthesize 7-Methyl-1-tetralone oxime from its ketone precursor.
Reaction Logic
The reaction utilizes Hydroxylamine Hydrochloride (NH₂OH[5][6][7]·HCl) in a buffered ethanolic solution. The addition of a weak base (Sodium Acetate or Sodium Carbonate) liberates the free hydroxylamine nucleophile while buffering the HCl byproduct, preventing acid-catalyzed degradation or Beckmann rearrangement side reactions.
Reagents & Stoichiometry[1]
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Precursor: 7-Methyl-1-tetralone (1.0 eq)
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Reagent: Hydroxylamine Hydrochloride (1.5 eq)
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Base: Sodium Acetate (anhydrous) (2.0 eq)
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Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Procedure
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methyl-1-tetralone (10 mmol) in Ethanol (30 mL).
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Reagent Preparation: In a separate beaker, dissolve Hydroxylamine HCl (15 mmol) and Sodium Acetate (20 mmol) in Water (10 mL).
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Addition: Add the aqueous reagent solution dropwise to the ethanolic ketone solution at room temperature.
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Reflux: Fit a condenser and heat the mixture to reflux (80 °C) for 2–4 hours.
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Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The ketone spot (high R_f) should disappear, replaced by a lower R_f oxime spot.
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Workup:
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Cool the reaction to room temperature.[7]
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Rotary evaporate the ethanol to approx. 20% volume.
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Add ice-cold water (50 mL) to induce precipitation.
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Isolation: Filter the white precipitate. Wash with cold water (2 x 10 mL) to remove residual salts.
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Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if the melting point range is >2°C.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the chemical pathway from the commercially available ketone to the oxime, and its subsequent divergence into key pharmaceutical scaffolds.
Figure 1: Synthesis pathway of 7-Methyl-1-tetralone oxime and its divergence into amine (reduction) and lactam (rearrangement) scaffolds.[2][3][4][8][9]
Applications in Drug Discovery
The oxime moiety serves as a "masked" amine or a transition state mimic. Its primary utility lies in the generation of 1-aminotetralins , a privileged scaffold in medicinal chemistry.
CNS Active Agents
The 7-methyl-1-aminotetralin scaffold is structurally homologous to sertraline and rotigotine precursors.
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Mechanism: Reduction of the oxime (using H₂/Raney Ni or LiAlH₄) yields the primary amine.
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Chirality: Asymmetric hydrogenation of the oxime (or its corresponding enamide) using chiral Ru-catalysts (e.g., Ru-BINAP) allows for the enantioselective synthesis of (R)- or (S)-7-methyl-1-aminotetralin, critical for receptor binding affinity.
Beckmann Rearrangement
Treatment of 7-Methyl-1-tetralone oxime with polyphosphoric acid (PPA) or thionyl chloride induces a ring expansion (Beckmann Rearrangement) to form 8-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one .
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Utility: These lactams are precursors to benzazepine derivatives, often investigated for vasopressin antagonism and dopaminergic modulation.
Analytical Derivatization
In GC-MS analysis of complex biological matrices, ketones like 7-methyl-1-tetralone are often derivatized to their oximes to improve volatility and thermal stability, preventing degradation in the injection port.
References
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Sigma-Aldrich (Merck) . 7-METHYL-1-TETRALONE OXIME Product Detail. Retrieved from (CAS Verification: 5462-81-7).
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ChemicalBook . 7-Methyl-1-tetralone Oxime Properties and Suppliers. Retrieved from .
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Google Patents . Method for preparing 1-tetralone oxime (CN104926688A). Retrieved from (General synthesis methodology).
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Tokyo Chemical Industry (TCI) . 7-Methyl-1-tetralone (Precursor Data). Retrieved from .
Sources
- 1. (NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine | 5462-81-7 [chemicalbook.com]
- 2. eontrading.uk [eontrading.uk]
- 3. 7-Methyl-1-tetralone | 22009-37-6 [chemicalbook.com]
- 4. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. CN104926688A - Method for preparing 1-tetralone oxime - Google Patents [patents.google.com]
- 7. isca.me [isca.me]
- 8. 5462-81-7 CAS Manufactory [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
